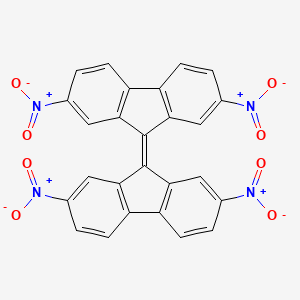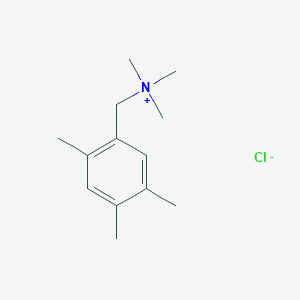
N,N,N-Trimethyl(2,4,5-trimethylphenyl)methanaminium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,N-Trimethyl(2,4,5-trimethylphenyl)methanaminium chloride is a quaternary ammonium compound with the molecular formula C13H22ClN. This compound is known for its applications in various fields, including chemistry, biology, and industry. It is characterized by its unique structure, which includes a trimethylphenyl group attached to a trimethylammonium moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethyl(2,4,5-trimethylphenyl)methanaminium chloride typically involves the alkylation of 2,4,5-trimethylphenylmethanol with trimethylamine in the presence of a suitable alkylating agent such as methyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified through crystallization or other suitable methods to obtain the final compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
N,N,N-Trimethyl(2,4,5-trimethylphenyl)methanaminium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases. The reactions are typically carried out in aqueous or alcoholic solutions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions would yield the corresponding alcohol.
Wissenschaftliche Forschungsanwendungen
N,N,N-Trimethyl(2,4,5-trimethylphenyl)methanaminium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is used in the study of cell membrane dynamics and ion transport due to its ability to interact with biological membranes.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of N,N,N-Trimethyl(2,4,5-trimethylphenyl)methanaminium chloride involves its interaction with biological membranes and ion channels. The compound can alter membrane permeability and ion transport, which can affect cellular functions. Its quaternary ammonium structure allows it to interact with negatively charged sites on cell membranes, leading to changes in membrane potential and ion flux.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetramethylammonium chloride: Similar in structure but lacks the trimethylphenyl group.
Tetrabutylammonium chloride: Contains butyl groups instead of methyl groups.
Tetramethylammonium hydroxide: Similar structure but with a hydroxide ion instead of chloride.
Uniqueness
N,N,N-Trimethyl(2,4,5-trimethylphenyl)methanaminium chloride is unique due to the presence of the trimethylphenyl group, which imparts distinct chemical and physical properties. This structural feature enhances its ability to interact with biological membranes and makes it a valuable compound in various applications.
Eigenschaften
CAS-Nummer |
63183-47-1 |
|---|---|
Molekularformel |
C13H22ClN |
Molekulargewicht |
227.77 g/mol |
IUPAC-Name |
trimethyl-[(2,4,5-trimethylphenyl)methyl]azanium;chloride |
InChI |
InChI=1S/C13H22N.ClH/c1-10-7-12(3)13(8-11(10)2)9-14(4,5)6;/h7-8H,9H2,1-6H3;1H/q+1;/p-1 |
InChI-Schlüssel |
CGKDJUQMKOEFJZ-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC(=C(C=C1C)C[N+](C)(C)C)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


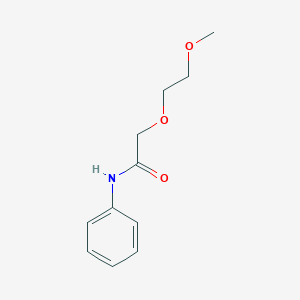
![2-[(4-Bromophenyl)(4-hydroxyphenyl)methyl]phenol](/img/structure/B14517565.png)

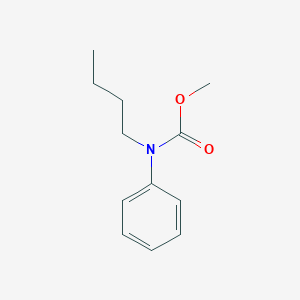
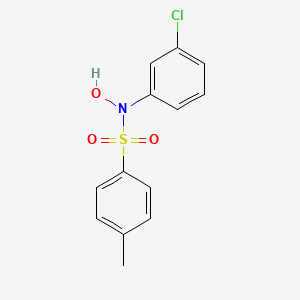
![9-(Dibutylamino)-5H-benzo[a]phenoxazin-5-one](/img/structure/B14517593.png)
![2-[(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl]-4-methoxyphenol](/img/structure/B14517600.png)
![4-[(1,2-Diphenylethenyl)(diethyl)silyl]morpholine](/img/structure/B14517607.png)
![Naphtho[2,3-b]furan-4,9-dione, 2-phenyl-](/img/structure/B14517608.png)
![2-[5-(Trifluoromethyl)-1,3,4-thiadiazole-2-sulfinyl]pyrimidine](/img/structure/B14517632.png)
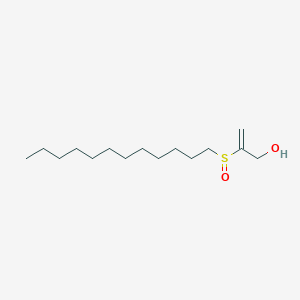
![N,N-Bis{[4-(2,2-dimethylpropanoyl)phenyl]methyl}-N'-methylurea](/img/structure/B14517643.png)

